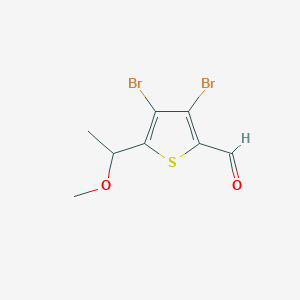
3,4-Dibromo-5-(1-methoxyethyl)thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-5-(1-methoxyethyl)thiophene-2-carbaldehyde is a thiophene derivative with the molecular formula C8H8Br2O2S Thiophene derivatives are known for their diverse applications in organic electronics, medicinal chemistry, and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-5-(1-methoxyethyl)thiophene-2-carbaldehyde typically involves bromination and formylation reactions. One common method includes the bromination of thiophene derivatives followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and Vilsmeier-Haack reaction for formylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of high-purity reagents, and optimizing reaction conditions for higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dibromo-5-(1-methoxyethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols using appropriate oxidizing or reducing agents.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dibromo-5-(1-methoxyethyl)thiophene-2-carbaldehyde has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Medicinal Chemistry:
Material Science: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of 3,4-Dibromo-5-(1-methoxyethyl)thiophene-2-carbaldehyde depends on its application. In organic electronics, it acts as a building block that contributes to the electronic properties of the resulting polymers. In medicinal chemistry, its mechanism would depend on the specific biological target it interacts with, which could involve binding to enzymes or receptors and modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dibromothiophene: Similar in structure but lacks the aldehyde and methoxyethyl groups.
2,5-Dibromothiophene: Another brominated thiophene derivative with different substitution patterns.
3,4-Dimethoxythiophene: Contains methoxy groups instead of bromine atoms.
Uniqueness
3,4-Dibromo-5-(1-methoxyethyl)thiophene-2-carbaldehyde is unique due to the presence of both bromine atoms and an aldehyde group, which allows for diverse chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C8H8Br2O2S |
|---|---|
Molekulargewicht |
328.02 g/mol |
IUPAC-Name |
3,4-dibromo-5-(1-methoxyethyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H8Br2O2S/c1-4(12-2)8-7(10)6(9)5(3-11)13-8/h3-4H,1-2H3 |
InChI-Schlüssel |
JBVNZWCXBIMGKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C(=C(S1)C=O)Br)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


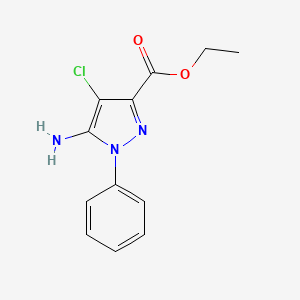
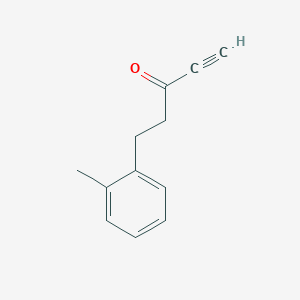

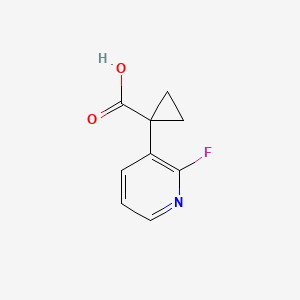
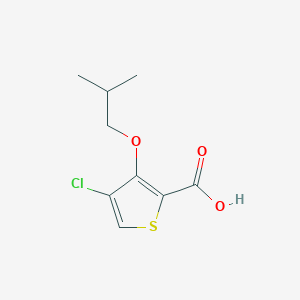
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B12064534.png)


![3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12064539.png)
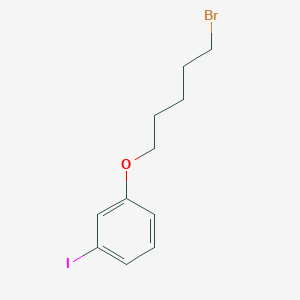
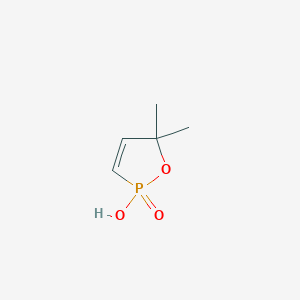
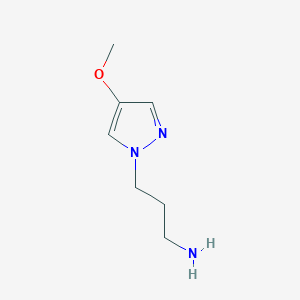
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[4-(4-chlorophenoxy)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12064562.png)

